Cas no 898776-62-0 (Ethyl 4-(2-oxo-2-phenylethyl)benzoate)
Ethyl 4-(2-oxo-2-phenylethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-phenacylbenzoate
- Ethyl 4-(2-oxo-2-phenylethyl)benzoate
- Ethyl-deoxibenzoin-4'-carboxylat
- DTXSID30645680
- 898776-62-0
- AKOS016023015
- ETHYL4-(2-OXO-2-PHENYLETHYL)BENZOATE
- SCHEMBL19359211
- MFCD07700162
-
- MDL: MFCD07700162
- Inchi: 1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
- InChI Key: RXXWWYXETYKNGL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1)CC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 268.11000
- Monoisotopic Mass: 268.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 3.28870
Ethyl 4-(2-oxo-2-phenylethyl)benzoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 4-(2-oxo-2-phenylethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207887-1g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 97% | 1g |
£352.00 | 2022-03-01 | |
| Fluorochem | 207887-2g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 97% | 2g |
£613.00 | 2022-03-01 | |
| Fluorochem | 207887-5g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 97% | 5g |
£1447.00 | 2022-03-01 | |
| TRC | E067055-250mg |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 250mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E067055-500mg |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 500mg |
$ 605.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1783573-1g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 98% | 1g |
¥14262.00 | 2024-04-26 | |
| Ambeed | A192039-1g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 95+% | 1g |
$319.0 | 2025-04-15 | |
| abcr | AB367878-1 g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate; 97% |
898776-62-0 | 1g |
€568.50 | 2022-06-10 | ||
| abcr | AB367878-2 g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate; 97% |
898776-62-0 | 2g |
€953.30 | 2022-06-10 | ||
| A2B Chem LLC | AD05593-1g |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
898776-62-0 | 97% | 1g |
$435.00 | 2024-04-19 |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate Suppliers
Ethyl 4-(2-oxo-2-phenylethyl)benzoate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS No. 898776-62-0): A Comprehensive Overview
Ethyl 4-(2-oxo-2-phenylethyl)benzoate, identified by its CAS number 898776-62-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The compound's molecular structure, featuring a phenyl ring substituted with an ethyl group and an acetoacetyl moiety, positions it as a versatile intermediate in synthetic chemistry.
The chemical properties of Ethyl 4-(2-oxo-2-phenylethyl)benzoate make it a candidate for further exploration in various scientific domains. Its stability under different conditions and its reactivity with other functional groups allow for the synthesis of more complex molecules. In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. The benzoate moiety, in particular, is known for its role in the synthesis of bioactive molecules, making this compound a valuable asset in pharmaceutical research.
Recent studies have highlighted the importance of ester derivatives in the development of therapeutic agents. The acetoacetyl group in Ethyl 4-(2-oxo-2-phenylethyl)benzoate provides a site for further functionalization, enabling chemists to tailor the compound's properties for specific applications. For instance, researchers have explored its potential as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The structural features of this molecule suggest that it could be modified to enhance its biological activity and improve its pharmacokinetic profile.
The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. One common approach involves the reaction of 4-bromobenzoic acid with ethyl acetoacetate in the presence of a suitable base catalyst. This reaction typically proceeds via an aldol condensation followed by esterification, yielding the desired product with high efficiency. The use of palladium-catalyzed cross-coupling reactions has also been reported as an alternative synthetic route, offering improved yields and selectivity.
In addition to its pharmaceutical applications, Ethyl 4-(2-oxo-2-phenylethyl)benzoate has shown promise in material science research. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and supramolecular assembly. These complexes can exhibit unique optical and electronic properties, making them useful in the development of advanced materials such as luminescent sensors and catalysts.
The pharmacological potential of this compound has been further investigated through computational modeling and experimental studies. Virtual screening techniques have been employed to identify potential binding interactions between Ethyl 4-(2-oxo-2-phenylethyl)benzoate and biological targets such as enzymes and receptors. These studies have revealed that modifications to the phenyl ring or the acetoacetyl group could enhance binding affinity and reduce toxicity.
In conclusion, Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS No. 898776-62-0) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and chemical properties make it a valuable tool for researchers in organic chemistry, pharmaceuticals, and materials science. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in the development of new therapies and advanced materials.
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